molecular formula C8H5ClF2O2 B1301627 4-(Difluoromethoxy)benzoyl chloride CAS No. 57320-63-5

4-(Difluoromethoxy)benzoyl chloride

Cat. No. B1301627
CAS RN: 57320-63-5
M. Wt: 206.57 g/mol
InChI Key: BRXHGTQXWFFHMM-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)benzoyl chloride is a chemical compound with the empirical formula C8H5ClF2O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of this compound is 206.57 . The SMILES string representation is FC(F)Oc1ccc(cc1)C(Cl)=O , and the InChI representation is 1S/C8H5ClF2O2/c9-7(12)5-1-3-6(4-2-5)13-8(10)11/h1-4,8H .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is part of the Fluorinated Building Blocks category . The product is non-combustible .

Scientific Research Applications

Polymer Synthesis and Modification

  • Polyester Synthesis : Reddy et al. (1996) described the synthesis of new polyesters containing hexafluoro-2-propoxy groups, using a process that included the synthesis of 4-(2-hydroxyhexafluoro-2-propyl)benzoyl chloride (Reddy, Cassidy, Fitch, Lunceford, & David, 1996).
  • Modification of Ethylene Acrylic Acid Film : Matche, Kulkarni, & Raj (2006) explored the incorporation of benzoyl chloride into an ethylene acrylic acid polymer matrix for antimicrobial activity, highlighting its utility in food preservation (Matche, Kulkarni, & Raj, 2006).

Organic Synthesis and Chemical Reactions

  • Synthesis of Novel Compounds : Babin & Bennetau (2001) reported the synthesis of a new class of compounds, 2-alkylidene-benzo[1,3]dioxin-4-ones, through cyclisation of o-acyloxy benzoyl chlorides (Babin & Bennetau, 2001).
  • Hyperbranched Polyester Synthesis : Kricheldorf, Bolender, & Wollheim (1999) demonstrated the synthesis of star-shaped hyperbranched polyesters using 3,5-Bis(trimethylsiloxy)benzoyl chloride (Kricheldorf, Bolender, & Wollheim, 1999).

Safety and Hazards

4-(Difluoromethoxy)benzoyl chloride is a combustible substance and may pose a slight fire hazard when exposed to heat or flame . It may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers . It may emit acrid smoke and corrosive fumes .

properties

IUPAC Name

4-(difluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-7(12)5-1-3-6(4-2-5)13-8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXHGTQXWFFHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371749
Record name 4-(difluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57320-63-5
Record name 4-(Difluoromethoxy)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57320-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(difluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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